4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide
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Overview
Description
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to produce quinazoline The final step involves the coupling of the quinazoline derivative with 2-chlorobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromo or chloro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully or partially hydrogenated derivatives .
Scientific Research Applications
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation . By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-phenylquinazoline: Lacks the bromo and chlorophenyl groups, resulting in different biological activities.
6-bromoquinazoline: Similar structure but without the phenyl and chlorophenyl groups.
2-chlorobenzamide: Contains the chlorophenyl group but lacks the quinazoline core.
Uniqueness
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is unique due to the presence of both the bromo and chlorophenyl groups, which contribute to its distinct biological activities. The combination of these functional groups with the quinazoline core enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrClN4O/c28-19-12-15-23-21(16-19)25(17-6-2-1-3-7-17)33-27(32-23)30-20-13-10-18(11-14-20)26(34)31-24-9-5-4-8-22(24)29/h1-16H,(H,31,34)(H,30,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNZEFSERYJQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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